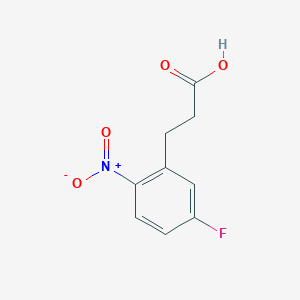

3-(5-Fluoro-2-nitrophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Fluoro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8FNO4 and a molecular weight of 213.17 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety

Métodos De Preparación

The synthesis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of chemical reactions to introduce the propanoic acid group. One common synthetic route includes:

Nitration: The fluorobenzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Carboxylation: The amino group is then converted to a carboxylic acid group through a series of reactions involving diazotization and subsequent carboxylation.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

3-(5-Fluoro-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its role as a potential anticancer agent. Studies have shown that derivatives of 3-(5-Fluoro-2-nitrophenyl)propanoic acid exhibit inhibitory effects on certain cancer cell lines. For instance, the compound's interaction with α-methylacyl-CoA racemase (AMACR), an enzyme implicated in various cancers, suggests it may serve as a lead compound for developing new cancer therapies .

Case Study : A study explored the inhibition of AMACR using various substituted propanoic acids. Among them, compounds similar to this compound showed moderate to significant inhibition of AMACR activity, indicating their potential as anticancer agents .

Biocatalysis

Enzyme Catalysis : The compound has been utilized in biocatalytic processes due to its structural features that allow for specific enzyme interactions. UbiD-like enzymes, known for their ability to catalyze (de)carboxylation reactions, have been shown to effectively process substrates similar to this compound. This application highlights the compound's utility in synthetic organic chemistry and industrial processes .

Data Table 1: Biocatalysis Reaction Conditions

| Substrate | Enzyme | Reaction Conditions | Yield (%) |

|---|---|---|---|

| This compound | UbiD-like enzyme | Reflux in dichloromethane for 2 hours | 85 |

Agricultural Applications

Fungicide Development : Similar compounds have been explored as fungicides due to their ability to inhibit fungal growth. The presence of fluorine and nitro groups enhances the biological activity of such compounds against various agricultural pathogens. Research indicates that derivatives can provide effective protection against ascomycetes and basidiomycetes .

Case Study : A patent describes the synthesis and application of fluorinated pyrimidine derivatives as fungicides. The findings suggest that these compounds could be more effective than traditional fungicides, offering a promising avenue for agricultural pest control .

Mecanismo De Acción

The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparación Con Compuestos Similares

3-(5-Fluoro-2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:

3-(5-Fluoro-2-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

3-(5-Fluoro-2-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.

3-(5-Fluoro-2-nitrophenyl)benzoic acid: Similar structure but with a benzoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Actividad Biológica

3-(5-Fluoro-2-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.17 g/mol. It features a propanoic acid moiety attached to a phenyl ring, which is substituted with a fluorine atom and a nitro group at the 5 and 2 positions, respectively. This unique structure contributes to its potential biological activities, making it an important subject of study in pharmaceutical research.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Initial studies have shown that certain derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to range from 4.69 to 22.9 µM against Bacillus subtilis , Staphylococcus aureus , and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

2. Antitumor Activity

The compound has also been investigated for its antitumor properties . Studies suggest that it may interact with specific enzymes involved in metabolic pathways associated with cancer cell proliferation. For instance, it has been noted that compounds with structural similarities can inhibit the activity of AMACR (Alpha-methylacyl-CoA racemase), an enzyme upregulated in various cancers, including prostate cancer .

Understanding the mechanism of action of this compound is crucial for its potential therapeutic applications. Preliminary data suggest that it may bind to biological macromolecules such as proteins and nucleic acids, altering their functions and leading to modified biological responses . Further investigations are required to elucidate its binding affinities and the specific metabolic pathways affected.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features, which is a focus of ongoing SAR studies. For instance, variations in the position of the fluorine and nitro groups can significantly affect antimicrobial potency and antitumor efficacy .

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Fluoro-3-nitrophenyl)propanoic acid | C9H8FNO4 | Different position of fluorine and nitro groups |

| 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid | C9H10FNO4 | Contains an amino group enhancing reactivity |

| 3-(5-Chloro-2-nitrophenyl)propanoic acid | C9H8ClNO4 | Chlorine substitution instead of fluorine |

5. Case Studies and Research Findings

Several case studies have highlighted the promising nature of this compound:

- A study demonstrated significant inhibition of cancer cell lines when treated with derivatives containing the propanoic acid moiety, indicating potential for further development in cancer therapies .

- Another investigation into its antimicrobial properties revealed that modifications in substituents could enhance activity against resistant bacterial strains .

Propiedades

IUPAC Name |

3-(5-fluoro-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEBYEUPLNOEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.